molecular formula C26H44O8 B162046 Goshonoside F1 CAS No. 90851-24-4

Goshonoside F1

Cat. No.: B162046
CAS No.: 90851-24-4
M. Wt: 484.6 g/mol
InChI Key: JAFZKPLEKRHFFD-ZSBSBYQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a group of diterpenes that are characteristic of this plant species . Goshonoside F1 has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Goshonoside F1 is typically isolated from the leaves of Rubus chingii through extraction and purification processes . The leaves are first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from plant material . Advances in biotechnological methods may pave the way for more efficient production in the future.

Chemical Reactions Analysis

Types of Reactions: Goshonoside F1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Goshonoside F1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Goshonoside F1 is unique among diterpene glycosides due to its specific structure and biological activities. Similar compounds include:

  • Goshonoside F2
  • Goshonoside F3
  • Goshonoside F4
  • Goshonoside F5
  • Goshonoside G

These compounds share structural similarities but may differ in their specific biological activities and pharmacological properties . This compound stands out due to its distinct combination of chemical structure and potential therapeutic effects.

Biological Activity

Goshonoside F1 is a notable diterpene glycoside derived from the leaves of Rubus chingii Hu, a plant recognized for its diverse pharmacological properties. This article delves into the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a labdane-type diterpene glycoside. Its chemical structure is characterized by a complex arrangement that contributes to its biological activities. The compound's specific structural features allow it to interact with various biological targets, leading to significant pharmacological effects.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and mitigating the risk of chronic diseases.
  • Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory conditions.
  • Antitumor Activity : In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines, including hepatoma and lung adenocarcinoma cells. This suggests its potential as an anticancer agent.

In Vitro Studies

Several studies have investigated the effects of this compound on different cell lines:

Cell Line Effect Observed Reference
HepG2Induction of apoptosis
A549Growth inhibition
MCF-7Cytotoxicity enhancement

In a notable study, Zhang et al. (2023) found that this compound significantly inhibited the proliferation of hepatoma cell lines, particularly when combined with cisplatin, enhancing its anticancer efficacy .

The mechanism through which this compound exerts its effects involves several pathways:

  • Apoptotic Pathways : this compound activates caspases and promotes mitochondrial dysfunction in cancer cells, leading to programmed cell death.
  • NF-kB Pathway Inhibition : The compound has been reported to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression.

Clinical Relevance

While most studies focus on in vitro experiments, there is growing interest in clinical applications. For instance, extracts containing this compound have been used traditionally in herbal medicine for their health benefits. A recent clinical trial aimed at evaluating the efficacy of R. chingii extracts (rich in this compound) for managing metabolic syndrome showed promising results in reducing blood glucose levels and improving lipid profiles .

Properties

IUPAC Name

2-[(E)-5-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-15(10-12-33-24-23(32)22(31)21(30)18(13-27)34-24)5-7-17-16(2)6-8-19-25(17,3)11-9-20(29)26(19,4)14-28/h10,17-24,27-32H,2,5-9,11-14H2,1,3-4H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFZKPLEKRHFFD-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1C(C(C(C(O1)CO)O)O)O)/CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Goshonoside F1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

90851-24-4
Record name Goshonoside F1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 - 98 °C
Record name Goshonoside F1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Goshonoside F1
Reactant of Route 2
Goshonoside F1
Reactant of Route 3
Goshonoside F1
Reactant of Route 4
Goshonoside F1
Reactant of Route 5
Goshonoside F1
Reactant of Route 6
Goshonoside F1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.